4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
Overview
Description
4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a phenoxypropyl group, which is further modified with methyl and isopropyl groups. The presence of oxalic acid as a counterion adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine typically involves multiple steps, starting with the preparation of the phenoxypropyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine exerts its effects involves its interaction with specific molecular targets. The phenoxy group can interact with various receptors or enzymes, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-[3-(3-methylphenoxy)propyl]piperidine: Lacks the isopropyl group, resulting in different chemical properties.
1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine: Lacks the methyl group on the piperidine ring.
4-Methyl-1-[3-(phenoxy)propyl]piperidine: Lacks both the methyl and isopropyl groups.
Uniqueness
The unique combination of the methyl and isopropyl groups in 4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C2H2O4/c1-15(2)18-12-17(4)13-19(14-18)21-11-5-8-20-9-6-16(3)7-10-20;3-1(4)2(5)6/h12-16H,5-11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLWKVQASQWLMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC(=CC(=C2)C(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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